Product packaging for Decyl anthranilate(Cat. No.:CAS No. 18189-07-6)

Decyl anthranilate

Cat. No.: B100788
CAS No.: 18189-07-6
M. Wt: 277.4 g/mol
InChI Key: NMXZJPNAJUDMAC-UHFFFAOYSA-N
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Description

Contextualization of the Anthranilate Chemical Class

Anthranilates are a class of aromatic compounds derived from anthranilic acid, which is 2-aminobenzoic acid. biorxiv.org This parent molecule serves as a crucial biological precursor in the biosynthesis of the essential amino acid tryptophan and various alkaloids. biorxiv.orgfrontiersin.org The anthranilate structure consists of a benzene (B151609) ring substituted with an amino group and a carboxylic acid group in ortho positions.

Esters of anthranilic acid, known as alkyl anthranilates, are formed by the condensation of the carboxylic acid group of anthranilic acid with an alcohol. nih.gov These esters are found naturally in a variety of fruits and flowers, contributing to their characteristic aromas. inchem.org For instance, methyl anthranilate is famously responsible for the "grapey" scent of Concord grapes. pnas.org

Research Significance of Alkyl Anthranilate Esters

The research significance of alkyl anthranilate esters spans multiple scientific disciplines. In the flavor and fragrance industry, they are widely utilized for their pleasant, fruity, and floral scents. pnas.orgchemicalbull.com Beyond their sensory properties, certain alkyl anthranilates, such as methyl and butyl anthranilate, have demonstrated insect-repellent properties. nih.govjmb.or.kr

Furthermore, the antimicrobial activities of some anthranilate esters against various fungi and bacteria are under investigation. biorxiv.org Their role as intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes, is also a significant area of chemical research. pnas.org The photostability of the anthranilate class, attributed to intramolecular hydrogen bonding, has led to their exploration as UV absorbers in sunscreen formulations. mdpi.com

Current Research Landscape and Gaps Pertaining to Decyl Anthranilate

The current research on this compound is primarily focused on its application in the fragrance and cosmetics industries. chemicalbull.comanshulchemicals.com Its long decyl chain contributes to its longevity as a fragrance component. thegoodscentscompany.com However, compared to shorter-chain alkyl anthranilates like methyl and ethyl anthranilate, there is a noticeable gap in the scientific literature regarding the broader biological and chemical properties of this compound.

While the general antimicrobial and insect-repellent properties of the anthranilate class are acknowledged, specific studies detailing these activities for this compound are limited. biorxiv.orgjmb.or.kr Research into its potential as a pharmaceutical intermediate or its specific interactions within biological systems remains an underexplored area. Further investigation is needed to fully characterize its physicochemical properties and to explore novel applications beyond its current use in fragrances. A 2001 study on lipase-catalyzed synthesis of anthranilic acid esters included this compound, indicating some foundational research into its synthesis. researchgate.net

Overview of Key Academic Research Disciplines Intersecting with this compound Studies

The study of this compound intersects with several key academic disciplines:

Organic Chemistry: This field is fundamental for understanding the synthesis, structure, and reactivity of this compound. Research focuses on developing efficient and environmentally friendly methods for its production. auckland.ac.nzacs.org

Medicinal Chemistry and Pharmacology: While research is still in early stages, the structural similarity of this compound to other bioactive anthranilate derivatives suggests potential for investigation into its pharmacological properties.

Cosmetic Science: This discipline heavily utilizes this compound for its fragrance properties in a variety of personal care products. chemicalbull.comcymitquimica.com

Environmental Science: The biodegradability and environmental fate of this compound are important considerations within this field, especially given its use in consumer products.

Food Science and Technology: Although not as prominent as shorter-chain anthranilates, its potential as a flavoring agent is an area of interest. chemicalbull.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 18189-07-6 chemicalbook.in
Molecular Formula C17H27NO2 chemicalbook.in
Molecular Weight 277.4 g/mol chemicalbook.in
Boiling Point 388.2±15.0 °C (Predicted) chemicalbook.in
Density 0.997 g/cm³ chemicalbook.in
Refractive Index 1.5070 to 1.5230 @ 20.00 °C thegoodscentscompany.comchemicalbook.in
Flash Point 110.00 °C (230.00 °F) TCC thegoodscentscompany.com
Appearance Colorless to pale yellow liquid cymitquimica.com
Solubility Soluble in organic solvents, less soluble in water cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO2 B100788 Decyl anthranilate CAS No. 18189-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decyl 2-aminobenzoate
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InChI

InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-11-14-20-17(19)15-12-9-10-13-16(15)18/h9-10,12-13H,2-8,11,14,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXZJPNAJUDMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9066336
Record name Benzoic acid, 2-amino-, decyl ester
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Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18189-07-6
Record name Decyl 2-aminobenzoate
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Record name Decyl anthranilate
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Record name Benzoic acid, 2-amino-, decyl ester
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Record name Decyl anthranilate
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Record name DECYL ANTHRANILATE
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Synthetic Methodologies for Decyl Anthranilate and Analogous Anthranilate Esters

Esterification via Acid Catalysis for Decyl Anthranilate Synthesis

The most traditional and direct route to this compound is through the Fischer-Speier esterification of anthranilic acid with decyl alcohol (decanol). This method involves heating the two reactants in the presence of a strong acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). google.com The reaction mechanism involves the protonation of the carboxylic acid group of anthranilic acid by the catalyst, which enhances its electrophilicity. The nucleophilic oxygen atom of decanol (B1663958) then attacks the protonated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester, this compound.

A significant drawback of using catalysts like sulfuric acid or hydrogen chloride is that at least one molar equivalent of the catalyst is required. google.com This is because the amine group (-NH₂) present in the anthranilic acid is basic and reacts with the acid catalyst to form an ammonium (B1175870) salt. google.com To liberate the free ester from this salt, a base must be added during workup, which can complicate purification and generate substantial salt waste. google.com Furthermore, the use of sulfuric acid can lead to the formation of dialkyl ether byproducts. google.com

To circumvent some of these issues, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15, Indion-130) have been investigated for the synthesis of other anthranilate esters like methyl anthranilate. acs.orgacs.org These heterogeneous catalysts can be easily removed from the reaction mixture by filtration, simplifying the purification process and allowing for potential catalyst recycling. acs.org The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation using a suitable solvent like toluene (B28343) or cyclohexane (B81311).

Comparative Analysis of Synthesis Routes and Reaction Efficiencies

Beyond classical acid catalysis, several other routes have been developed for the synthesis of anthranilate esters, each with distinct advantages and efficiencies. A comparative look at these methods highlights the trade-offs between yield, reaction conditions, and substrate scope.

Transesterification: This method involves reacting an existing anthranilate ester, typically methyl anthranilate, with a higher-boiling alcohol like decanol. google.com The reaction is catalyzed by a base, such as potassium carbonate or sodium methylate. google.com While this can be an effective strategy, the use of strong base catalysts like sodium methylate can lead to the formation of byproducts such as dianthranilide through intermolecular condensation. google.com Using potassium carbonate as the catalyst can provide good yields and high purity. google.com For instance, the transesterification of methyl anthranilate with n-butanol using potassium carbonate resulted in a 97% yield of n-butyl anthranilate. google.com

Enzymatic Synthesis: Lipase-catalyzed esterification presents a green alternative to chemical methods. In a study utilizing Plackett-Burman experimental design to screen various alcohols, decanol was identified as a significant alcohol for the lipase-catalyzed synthesis of its corresponding anthranilate ester. dss.go.thresearchgate.netcapes.gov.br The reaction, catalyzed by porcine pancreas lipase (B570770) (PPL), proceeds under mild conditions. dss.go.th While enzymatic routes are highly selective and environmentally benign, they can sometimes be limited by lower yields or longer reaction times compared to conventional chemical synthesis. pnas.org For example, the lipase-catalyzed esterification of anthranilic acid with methanol (B129727) gave the highest yield at 45.6%. researchgate.netresearchgate.net

Synthesis from Isatoic Anhydride (B1165640): Another common route involves the reaction of isatoic anhydride with an alcohol. core.ac.ukki.se This reaction can be promoted by a base, such as sodium hydroxide, to produce the corresponding anthranilate ester. google.com This method avoids the direct use of anthranilic acid and can be efficient for producing various alkyl anthranilates. google.comgoogle.com

Synthesis RouteTypical Catalyst/ReagentKey AdvantagesKey DisadvantagesReported Yields (for analogous esters)
Fischer EsterificationH₂SO₄, HCl, Solid AcidsDirect, well-establishedHarsh conditions, catalyst-related salt waste, byproduct formation google.comgoogle.comVariable, often high with water removal
TransesterificationK₂CO₃, NaOMeHigh yield and purity with suitable catalyst google.comByproduct formation with strong bases google.com97% (n-butyl anthranilate) google.com
Enzymatic SynthesisLipases (e.g., PPL)Mild conditions, high selectivity, environmentally friendly dss.go.thpnas.orgPotentially lower yields, longer reaction times pnas.org45.6% (methyl anthranilate) researchgate.net
From Isatoic AnhydrideAlcohols, Base (e.g., NaOH)Avoids direct use of anthranilic acid google.comRequires synthesis of isatoic anhydride80% (Methyl N-methylanthranilate) google.com

Exploration of Emerging Synthetic Methodologies for Anthranilate Ester Derivatives

Research into the synthesis of anthranilate esters continues to evolve, with several novel methodologies emerging that offer improvements in efficiency, selectivity, and environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the esterification of substituted anthranilic acids. researchgate.netthieme-connect.com This technique provides rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.net For the synthesis of methyl 4- or 5-nitroanthranilate, microwave-assisted esterification was demonstrated to be a feasible and scalable method, even allowing for the use of greener solvents like ethyl acetate. researchgate.net

Metal-Free Multicomponent Reactions (MCRs): An innovative, metal-free multicomponent reaction strategy has been developed for the synthesis of anthranilate esters. rsc.org This approach utilizes readily available starting materials like 2-nitrobenzaldehyde, malononitrile, and an alcohol in a base-assisted, one-pot process. rsc.org The reaction proceeds through a chemoselective intramolecular redox process, where the nitro group is reduced while the aldehyde is oxidized and esterified simultaneously. rsc.org This methodology allows for the efficient synthesis of a variety of symmetrical and unsymmetrical anthranilate esters under mild conditions. rsc.org

Continuous Flow Synthesis: For industrial and scalable research applications, converting traditional batch processes to continuous flow systems offers significant advantages in safety, efficiency, and consistency. A continuous flow process for producing methyl anthranilate using a microchannel reactor was successfully developed. aidic.itcetjournal.it This method demonstrated higher conversion rates (80.3% vs. 75.2%) and purity (98.5% vs. 97.3%) compared to the traditional semi-batch process, along with reduced reaction times and better control over exothermic reactions. aidic.itcetjournal.it

Biocatalysis and Microbial Production: Beyond using isolated enzymes, whole-cell microbial systems are being engineered for the de novo synthesis of anthranilate esters from simple carbon sources like glucose. pnas.orgjmb.or.kr Strains of E. coli and Corynebacterium glutamicum have been metabolically engineered to produce methyl anthranilate. pnas.orgjmb.or.kr These biological systems represent a move towards sustainable and "natural" production routes, though challenges such as product toxicity to the microbes and low yields often need to be overcome through process engineering, such as in situ product removal. pnas.org

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The design and synthesis of analogues of a parent molecule like this compound are fundamental to structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. While specific SAR studies on this compound are not widely reported, the principles can be extrapolated from research on other anthranilate derivatives. sci-hub.senih.govnih.govnih.gov

Analogues of this compound can be designed by modifying three key regions of the molecule:

The Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. For example, fluoroanthranilates have been synthesized and studied as alternative substrates for enzymes like anthranilate phosphoribosyltransferase. researchgate.net

The Amino Group: The primary amine (-NH₂) can be alkylated (e.g., to form N-methyl or N-ethyl derivatives) or acylated. N-alkylation is a common strategy, and methods exist for the one-pot synthesis of compounds like Methyl N-methylanthranilate from isatoic anhydride. google.com

The synthesis of these analogues would follow the general esterification or transesterification routes previously described, using the appropriately substituted anthranilic acid or the corresponding alcohol. For instance, to create a 5-bromo-decyl anthranilate, one would start with 5-bromoanthranilic acid and react it with decanol. The strategic attachment of linkers to the anthranilate core has also been used to create affinity probes for identifying protein binding partners, a key technique in chemical biology. rsc.org

Considerations for Scalable Synthesis of Anthranilate Esters in Research Settings

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, more practical scale for extensive research requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.

Catalyst Selection: For acid-catalyzed esterifications, moving from homogeneous liquid acids (H₂SO₄) to heterogeneous solid acids (e.g., Amberlyst-15) is highly advantageous for scale-up. acs.orgacs.org Solid catalysts simplify product isolation and purification, as they can be removed by simple filtration, eliminating the need for aqueous washes to remove the acid and the resulting salt waste. acs.org This also facilitates catalyst recycling, improving process economics.

Solvent and Reaction Conditions: The choice of solvent is critical. For esterifications, using a solvent like toluene or cyclohexane that can form an azeotrope with the water byproduct allows for its continuous removal via a Dean-Stark apparatus, driving the reaction equilibrium towards the product. The feasibility of using more environmentally friendly ("green") solvents should also be assessed. researchgate.net Optimizing reaction temperature and concentration is crucial to maximize yield while minimizing the formation of byproducts, such as the self-condensation products of anthranilate esters. google.com

Purification: On a larger scale, purification methods like column chromatography can become cumbersome and expensive. Therefore, developing a process that yields a product of high purity directly from the reaction or requires only simple non-chromatographic purification (e.g., crystallization, distillation) is highly desirable. For example, the synthesis of n-butyl anthranilate via transesterification yielded a product of 99-100% purity after filtration of the catalyst and distillation. google.com

Process Technology: For significant scale-up, transitioning from traditional batch reactors to continuous flow reactors can offer superior control over reaction parameters, enhanced safety (especially for exothermic reactions), and improved product consistency. aidic.itcetjournal.it As demonstrated with methyl anthranilate, microchannel reactors can significantly increase yield and purity while reducing production costs and waste. aidic.it

Advanced Spectroscopic and Structural Characterization of Decyl Anthranilate Systems

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis (FTIR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules like decyl anthranilate. innovatechlabs.comrtilab.comdrawellanalytical.com These methods measure the vibrational frequencies of chemical bonds, which are sensitive to the molecular environment and structure. rtilab.com

FTIR Spectroscopy works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations. innovatechlabs.com For an ester like this compound, characteristic IR absorption bands would be expected for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and the decyl chain, the C=O stretch of the ester group, and C-N and C-O stretching vibrations. The positions of these bands can provide clues about intramolecular interactions, such as the hydrogen bond between the amino group and the ester's carbonyl oxygen.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra would highlight the vibrations of the aromatic ring and the C-C backbone of the decyl chain. Analysis of the Raman spectra of a series of dialkyl phthalate (B1215562) esters has shown that as the alkyl chain length increases, the intensity of bands in the 2800–3000 cm⁻¹ region (C-H stretching) and around 1450 cm⁻¹ (CH₂ bending) also increases. dtu.dk A similar trend would be anticipated for anthranilate esters with varying alkyl chain lengths.

A comparative analysis of the FTIR and Raman spectra of this compound allows for a detailed characterization of its vibrational modes.

Table 1: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹) (FTIR)Expected Wavenumber Range (cm⁻¹) (Raman)
N-H (Amine)Symmetric & Asymmetric Stretch3300-3500Weak or absent
C-H (Aromatic)Stretch3000-3100Strong
C-H (Aliphatic)Symmetric & Asymmetric Stretch2850-2960Strong
C=O (Ester)Stretch1680-1740Moderate
C=C (Aromatic)Ring Stretch1450-1600Strong
C-NStretch1250-1350Moderate
C-OStretch1000-1300Moderate

This table is illustrative and based on general spectroscopic principles. Actual peak positions can vary based on the specific molecular environment and experimental conditions.

Electronic Spectroscopy and Photophysical Investigations of Anthranilate Esters (UV-Vis Absorption, Fluorescence, Transient Absorption)

Electronic spectroscopy provides critical insights into the photophysical properties of anthranilate esters, which are fundamental to their applications, such as in sunscreens. researchgate.netmdpi.com These techniques probe the transitions between electronic energy levels within the molecule.

UV-Vis Absorption Spectroscopy reveals the wavelengths of light a molecule absorbs. Anthranilate esters like methyl anthranilate and menthyl anthranilate exhibit broad absorption bands in the UV-A and UV-B regions. researchgate.netmdpi.com For instance, methyl anthranilate has absorption maxima around 288 and 325 nm. mdpi.com The UV absorption spectrum of menthyl anthranilate in ethanol (B145695) shows peaks at 220, 249, and 340 nm. bioone.org The long decyl chain in this compound is not expected to significantly alter the position of these absorption bands, which are primarily dictated by the anthranilate chromophore.

Fluorescence Spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Anthranilate esters are known to be highly fluorescent. nih.govresearchgate.net For example, menthyl anthranilate is highly fluorescent with a quantum yield of 0.64 in ethanol and an emission maximum that varies with solvent polarity (390-405 nm). bioone.orgnih.gov This solvent-dependent shift indicates an increase in the polarity of the ester in its excited state. bioone.org

Transient Absorption Spectroscopy is a pump-probe technique used to study short-lived excited states. conicet.gov.ar Studies on menthyl anthranilate have identified a transient species with absorption maxima at 480 nm, attributed to the triplet state, with lifetimes ranging from 26 to 200 microseconds depending on the solvent. bioone.orgnih.gov

Understanding the fate of a molecule after absorbing UV radiation is crucial. Ideally, a sunscreen molecule should dissipate the absorbed energy rapidly and non-radiatively to the ground state to avoid photochemical reactions. researchgate.net However, studies on methyl and menthyl anthranilate show they possess long-lived excited states. researchgate.netresearchgate.net

The photophysics of these molecules involves several key processes:

Internal Conversion and Intersystem Crossing: After initial photoexcitation to a singlet excited state (S₁), the molecule can either return to the ground state (S₀) via internal conversion or transition to a triplet state (T₁) through intersystem crossing.

Fluorescence and Phosphorescence: Radiative decay from S₁ results in fluorescence, while radiative decay from T₁ leads to phosphorescence, which is observed for menthyl anthranilate at low temperatures with an emission maximum at 445 nm and a lifetime of 2.5 seconds. bioone.orgnih.gov

Triplet State Quenching and Singlet Oxygen Formation: The triplet state of menthyl anthranilate is efficiently quenched by oxygen, leading to the formation of singlet oxygen, a reactive oxygen species. bioone.orgnih.gov This is a potential drawback for sunscreen applications.

The presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen in anthranilates confers some photostability by hindering immediate bond breaking. researchgate.net However, the long-lived nature of their excited states can still facilitate undesirable side chemistry. researchgate.net

Table 2: Photophysical Data for Menthyl Anthranilate (a proxy for this compound)

ParameterValueSolventReference
Fluorescence Quantum Yield (Φf)0.64 ± 0.06Ethanol bioone.orgnih.gov
Fluorescence Emission Max (λem)390-405 nmVaries bioone.orgnih.gov
Phosphorescence Emission Max (λem)445 nmLow-temp glass bioone.orgnih.gov
Phosphorescence Lifetime (τp)2.5 sLow-temp glass bioone.orgnih.gov
Triplet State Absorption Max (λmax)480 nmToluene (B28343) bioone.org
Triplet State Lifetime (τT)26-200 µsVaries bioone.orgnih.gov
Singlet Oxygen Quantum Yield (ΦΔ)0.09-0.12Varies nih.gov

The biological activity and physical properties of molecules can be highly dependent on their specific isomer and conformation. nih.gov For this compound, different rotational conformers can exist due to the flexibility of the decyl chain and the orientation of the ester and amino groups.

Laser-induced fluorescence (LIF) and UV-UV hole-burning spectroscopy on jet-cooled methyl anthranilate have shown that the molecule retains Cₛ symmetry in both its ground and first excited states. rsc.org These high-resolution gas-phase techniques can distinguish between different conformers and their unique vibrational and electronic signatures. While such studies have not been explicitly reported for this compound, the principles would be applicable. The long alkyl chain would introduce a higher density of conformational isomers, making the spectra more complex. Ion mobility-mass spectrometry (IM-MS) is another powerful technique for separating and characterizing isomers and conformers in the gas phase based on their size and shape. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds like this compound in solution. numberanalytics.comauremn.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. numberanalytics.com

For this compound, ¹H NMR would show distinct signals for the aromatic protons, the N-H protons of the amine, and the various methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group of the decyl chain. auremn.orgguidechem.com ¹³C NMR would similarly provide signals for each unique carbon atom, including the carbonyl carbon of the ester and the aromatic carbons. guidechem.comguidechem.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 8.0110 - 150
NH₂ Protons4.0 - 6.0 (broad)-
-O-CH₂- (Ester)4.0 - 4.460 - 70
-(CH₂)₈- (Decyl Chain)1.2 - 1.820 - 40
-CH₃ (Decyl Chain)0.8 - 1.010 - 15
C=O (Ester)-165 - 175

These are estimated ranges and can be influenced by solvent and other experimental conditions.

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. bruker.com Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous signal assignment. libretexts.orgbitesizebio.com

COSY: Correlates ¹H signals with other ¹H signals that are coupled through a few bonds, helping to identify adjacent protons, for instance, along the decyl chain. libretexts.org

HSQC: Correlates each proton signal with the signal of the carbon atom it is directly attached to. hmdb.ca

HMBC: Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different parts of the molecule, such as linking the ester's -O-CH₂- protons to the carbonyl carbon. clockss.org

These techniques collectively allow for the complete and confident assignment of all proton and carbon resonances, confirming the molecular structure of this compound. bitesizebio.comclockss.org

NMR relaxation studies provide information on the motion of molecules and their segments over a wide range of timescales (picoseconds to seconds). temple.eduicm.edu.pl By measuring relaxation times like T₁ (spin-lattice) and T₂ (spin-spin), and the Nuclear Overhauser Effect (NOE), one can probe the rotational and translational motions of the molecule. temple.edunih.gov

For this compound, such studies could reveal:

Segmental Motion: The relative mobility of different parts of the molecule. The decyl chain is expected to exhibit significant internal motion and flexibility compared to the more rigid aromatic ring. rsc.org

Conformational Exchange: If the molecule is undergoing exchange between different conformations on the NMR timescale, this can be detected and quantified using techniques like relaxation dispersion NMR. nsf.gov

Mass Spectrometric Approaches for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone in the identification, quantification, and elucidation of the structure of chemical compounds and their impurities. biomedres.us Hyphenated techniques, which combine the separation power of chromatography (like GC or LC) with the detection capabilities of mass spectrometry (GC-MS or LC-MS), are particularly effective for impurity profiling. ajrconline.orgresearchgate.net These methods allow for the separation of individual components from a mixture, which are then ionized and detected by the mass spectrometer, providing detailed information about their molecular composition. biomedres.us

The general workflow for impurity profiling involves the separation of the main compound from any potential impurities, followed by their structural identification. ajrconline.org This is crucial as even trace amounts of impurities can impact the efficacy and stability of the final product. biomedres.us In the context of anthranilate esters, gas chromatography coupled with mass spectrometry (GC-MS) has been a common method for their determination in various matrices. embrapa.br

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in determining the elemental composition of a compound. nih.gov This capability is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. For this compound (C17H27NO2), the predicted monoisotopic mass is 277.2042 Da. uni.lu

HRMS can differentiate between this compound and potential isomeric impurities. Isomers are molecules that have the same molecular formula but different structural arrangements. While mass spectrometry alone may not always distinguish between all types of isomers, coupling it with a separation technique like gas chromatography or liquid chromatography allows for their separation based on their physical properties before they enter the mass spectrometer. Different isomers will often have different retention times in the chromatographic column.

Furthermore, the fragmentation patterns of isomers in the mass spectrometer can differ, providing another layer of differentiation. For instance, studies on related anthranilate esters have shown characteristic fragmentation patterns that can be used for their identification. derpharmachemica.comnih.gov While specific fragmentation data for this compound is not widely published, the general principles of ester fragmentation would apply.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in isomeric differentiation. For this compound, predicted CCS values for different adducts have been calculated. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+278.21148170.2
[M+Na]+300.19342180.1
[M+NH4]+295.23802176.9
[M+K]+316.16736172.7
[M-H]-276.19692172.0
[M+Na-2H]-298.17887174.5
[M]+277.20365171.9
[M]-277.20475171.9
m/z: mass-to-charge ratio of the adduct. Predicted CCS values are calculated using CCSbase.

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, studies on derivatives of anthranilic acid have demonstrated the utility of this technique in understanding their solid-state structures. science.govmdpi.com For instance, the crystallographic analysis of N-aryl anthranilic acid derivatives has revealed the formation of distinct supramolecular architectures, such as trans-anti- and trans-syn-dimeric structures, held together by intermolecular interactions. science.gov

Should a single crystal of this compound be obtained, X-ray diffraction analysis would provide invaluable information about its molecular conformation, including the orientation of the decyl chain relative to the anthranilate ring. It would also reveal the packing arrangement of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or van der Waals forces. This structural information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

The synthesis and structural analysis of metal complexes with anthranilic acid and its analogues have also been explored, where single-crystal X-ray crystallography has been pivotal in determining the coordination geometry of the metal centers. mdpi.com This highlights the power of the technique in elucidating complex structural details of anthranilate-containing systems.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the "Computational Chemistry and Molecular Modeling Studies of this compound" that adheres to the specific and detailed outline provided.

The search results indicate a significant lack of published research focusing on Density Functional Theory (DFT) calculations, specific molecular docking simulations, or molecular dynamics (MD) simulations conducted solely on the compound this compound.

While computational studies have been performed on related molecules such as anthranilic acid, methyl anthranilate, and various other anthranilate derivatives scribd.comacs.orggoogle.com, the strict constraint to focus exclusively on this compound prevents the use of this data. The available information on this compound itself is primarily limited to its identification in natural products, its use in fragrance compositions, and basic chemical identifiers uni.lugoogle.com. No detailed computational analyses regarding its electronic structure, binding modes with biomacromolecules, or conformational landscapes as required by the outline could be located.

Therefore, to ensure scientific accuracy and strict adherence to the provided instructions, the requested article cannot be written.

Computational Chemistry and Molecular Modeling Studies of Decyl Anthranilate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkyl Anthranilate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. For alkyl anthranilates, including decyl anthranilate, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their various biological functions. ijpsjournal.com These studies are crucial for designing new derivatives with enhanced efficacy for specific applications, such as insect repellents, antimicrobial agents, and other pharmaceutical uses. ijpsjournal.combiorxiv.orgijpsjournal.com

The core principle of QSAR is to correlate physicochemical or structural descriptors of molecules with a measured biological response. A large library of anthranilic acid derivatives facilitates a comprehensive assessment for developing potent drugs and other active compounds. ijpsjournal.com The biological activities of anthranilate derivatives, such as their anti-biofilm, anti-inflammatory, and local anesthetic properties, have been the subject of such modeling. nih.govresearchgate.netresearchgate.net

Key Molecular Descriptors in QSAR Models

Several classes of molecular descriptors are typically employed in the QSAR modeling of alkyl anthranilate derivatives to quantify their structural features:

Lipophilicity: Often represented by logP (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor is crucial for activities that involve membrane permeability. In some studies on related compounds, only a modest correlation was found with biofilm reduction. nih.gov For other anthranilic acid derivatives, the hydrophobic character was found to have a detrimental effect, suggesting that the importance of lipophilicity is highly dependent on the specific biological target. nih.gov

Electronic Descriptors: These parameters describe the electronic properties of the molecule. For certain anthranilate derivatives, electronic interactions appear to be the predominant mechanism of action. nih.gov The presence of substituents that modify the electronic character of the anthranilate core can significantly impact activity. nih.gov

Steric and 3D Descriptors: The size and shape of the molecule are critical for its interaction with biological receptors. QSAR analyses have shown a significant influence of 3D molecular descriptors on the biological activity of some anthranilic acid derivatives. researchgate.net

Quantum-Chemical Descriptors: Advanced computational methods like Density Functional Theory (DFT) are used to calculate a variety of molecular properties. researchgate.net A QSAR study on compounds with local anesthetic properties, which included methyl anthranilate, utilized descriptors such as the heat of formation (HF), binding energy (BE), and total dipole moment (TDM) to correlate with the minimum blocking concentration (log MBC). researchgate.net

Detailed Research Findings

Research into the structure-activity relationships of alkyl anthranilates has yielded insights into how specific structural modifications affect their function.

Influence of Alkyl Chain Length: The length of the alkyl ester chain is a critical determinant of biological activity. In studies of related long-chain amide derivatives of 2-amino-4-quinolone, which are structurally similar to alkyl anthranilates, compounds with an alkyl chain of 12 carbons (dodecyl) exhibited the highest biofilm inhibition activity against P. aeruginosa. nih.gov This suggests that an optimal chain length exists for maximizing interactions with the biological target, a common finding in QSAR studies. This compound, with its 10-carbon chain, is situated near this optimal length for certain activities.

Insect Repellent Activity: Various anthranilate esters are known for their insect repellent properties. biorxiv.org Methyl anthranilate is a known repellent, and studies on a series of anthranilic compounds have identified molecules with repellent activity against Aedes aegypti that is comparable to the widely used synthetic repellent DEET. ird.frufrgs.br QSAR models in this area aim to identify the structural features that enhance interaction with mosquito odorant binding proteins or other relevant receptors.

Local Anesthetic and Antimicrobial Activity: A QSAR study was conducted on a set of 36 compounds with local anesthetic properties, including methyl anthranilate. researchgate.net This analysis sought to find relationships between structural parameters calculated via semi-empirical and ab initio methods and the observed biological effect. researchgate.net Furthermore, anthranilates have been shown to inhibit biofilm formation in a broad range of bacteria, and QSAR can help elucidate the mechanisms behind this activity. researchgate.net In-silico molecular docking studies, a related computational technique, have been used to investigate the binding of this compound to the active sites of various enzymes. frontiersin.org

Below are interactive tables summarizing the types of data used and generated in QSAR studies of anthranilate derivatives.

Table 1: Illustrative QSAR Descriptors for Anthranilate Derivatives This table outlines the common molecular descriptors used in QSAR models for this class of compounds.

Descriptor ClassSpecific ExamplesRelevance to Activity
Lipophilic logP, ClogPMembrane permeability, hydrophobic interactions nih.govnih.gov
Electronic Dipole Moment, Atomic ChargesReceptor binding, electronic interactions researchgate.netnih.gov
Steric/Topological Molecular Weight, Molar RefractivityMolecular size and shape, fit into binding sites
Quantum-Chemical EHOMO, ELUMO, Heat of Formation (HF)Chemical reactivity, molecular stability researchgate.netresearchgate.net
3D Descriptors Surface Area, Molecular VolumeOverall molecular conformation and interaction potential researchgate.net

Table 2: Example of a QSAR Study on Local Anesthetic Activity This table conceptualizes the findings from a QSAR study correlating quantum-chemical parameters with biological activity, based on research including methyl anthranilate. researchgate.net

Compound TypeMolecular Descriptors UsedBiological Activity MeasuredModeling Method
Alcohols, Phenols, Anilines, AnthranilatesHeat of Formation (HF), Binding Energy (BE), Total Dipole Moment (TDM)Minimum Blocking Concentration (log MBC)Multiparametric Regression Analysis

Enzymatic and Biochemical Investigations Involving Decyl Anthranilate

Enzyme Inhibition Assays with Decyl Anthranilate and its Analogues

The inhibitory potential of anthranilate derivatives has been explored against several key enzymes. While data specifically for this compound is sparse, studies on analogous compounds offer a predictive framework for its activity.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating cholinergic neurotransmission, and their inhibition is a key strategy in managing neurodegenerative diseases. uniprot.orgnih.gov

While direct kinetic data for this compound is not prominently available in the literature, a study on the hexane (B92381) extract of Citrus aurantium (bitter orange) fruits, where this compound was identified as a major component (11.58%), demonstrated potential inhibitory activities against both AChE and BChE. However, the specific contribution of this compound to this activity was not isolated.

Research into other anthranilate analogues has yielded more concrete data. A series of newly synthesized hydrazones derived from anthranilic acid displayed potent inhibitory effects against both AChE and BChE. researchgate.net The inhibition constants (Kᵢ) for these analogues were found to be in the nanomolar range, indicating strong binding and inhibition. researchgate.net For instance, some of the tested hydrazone compounds showed Kᵢ values ranging from 66.36 ± 8.30 to 153.82 ± 13.41 nM for AChE and 52.68 ± 6.38 to 113.86 nM for BChE. researchgate.net These findings suggest that the anthranilate scaffold is a promising backbone for the development of cholinesterase inhibitors.

Table 1: Cholinesterase Inhibition by Anthranilic Acid Analogues Data based on novel hydrazone derivatives of anthranilic acid.

Compound ClassTarget EnzymeInhibition Constant (Kᵢ) Range (nM)Standard Inhibitor
Anthranilic Acid HydrazonesAChE66.36 - 153.82Donepezil
Anthranilic Acid HydrazonesBChE52.68 - 113.86Donepezil

Source: researchgate.net

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders. jpionline.orgasianjpr.com Glycosidases, such as α-glucosidase, are involved in carbohydrate metabolism, and their inhibition is a therapeutic approach for managing type 2 diabetes.

The same Citrus aurantium fruit extract containing this compound that was tested for cholinesterase activity also showed inhibitory potential against tyrosinase and α-glucosidase.

More specific research has been conducted on this compound's shorter-chain analogue, methyl anthranilate (MA). A recent study demonstrated that MA can dose-dependently reduce melanin content by downregulating the expression of melanogenic enzymes, including tyrosinase and tyrosinase-related proteins (TRP-1 and TRP-2). nih.gov The study found that MA's effect was mediated by a decrease in cyclic adenosine (B11128) monophosphate (cAMP) production, a key signaling molecule in melanogenesis. nih.gov

Similarly, novel hydrazones derived from anthranilic acid have been shown to be very potent inhibitors of α-glucosidase, with Kᵢ values in the low nanomolar range (2.13 ± 0.25 to 2.84 ± 0.25 nM), far exceeding the potency of the standard drug acarbose. researchgate.net

Table 2: Tyrosinase and α-Glucosidase Inhibition by Anthranilate Analogues

CompoundTarget EnzymeFindingMechanism
Methyl AnthranilateTyrosinase, TRP-1, TRP-2Downregulation of enzyme expressionSuppression of cAMP production
Anthranilic Acid Hydrazonesα-GlucosidasePotent inhibition (Kᵢ = 2.13 - 2.84 nM)Direct enzyme inhibition

Source: researchgate.netnih.gov

Anthranilate synthase (AS) and anthranilate phosphoribosyltransferase (AnPRT) are crucial enzymes in the tryptophan biosynthesis pathway, making them targets for antimicrobial and herbicide development. nih.govnih.gov AS catalyzes the conversion of chorismate to anthranilate, while AnPRT transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to anthranilate. frontiersin.orgnih.gov

There is no direct evidence in the reviewed literature of this compound inhibiting either AS or AnPRT. The inhibition of these enzymes is highly specific. Anthranilate synthase is typically feedback-inhibited by the pathway's end-product, tryptophan, which binds to an allosteric site distinct from the active site. asm.orgacs.org Synthetic inhibitors of AS are often designed as analogues of the substrate, chorismate. nih.govrsc.org

For AnPRT, the binding of the substrate anthranilate involves its carboxylate group. frontiersin.org Studies on AnPRT from Mycobacterium tuberculosis have shown that the enzyme experiences substrate inhibition at high concentrations of anthranilate. nih.govresearchgate.net Potent inhibitors designed for AnPRT often feature structures that can interact with multiple binding sites within the anthranilate-binding channel. nih.govwgtn.ac.nz Because the free carboxylate group is essential for substrate recognition and binding in both enzymes, it is unlikely that an ester like this compound, where the carboxylate is blocked, would act as a direct competitive inhibitor in the same way as anthranilate or its close structural mimics.

Mechanistic Enzymology of Anthranilate-Converting Enzymes

Understanding the mechanics of enzymes that process anthranilate is key to predicting how derivatives like this compound might interact with them.

Anthranilate-coenzyme A ligase (PqsA in Pseudomonas aeruginosa) is an enzyme that activates anthranilate by converting it to anthraniloyl-CoA, a key step in the biosynthesis of quinolone signals. researchgate.netwikipedia.org The enzyme catalyzes the reaction between anthranilate, ATP, and coenzyme A. uniprot.orgasm.org

Kinetic studies have determined the Michaelis-Menten constants (Kₘ) for the substrates of PqsA. For anthranilate, the Kₘ value is approximately 3 µM, indicating a high affinity of the enzyme for its natural substrate. uniprot.orgasm.org The Kₘ values for CoA and ATP are 22 µM and 71 µM, respectively. asm.org

Crucially, substrate specificity studies have shown that a free, unblocked carboxylic acid group on the substrate is an absolute requirement for enzymatic activity. asm.org Research on PqsA explicitly demonstrated that there was no activity with methyl anthranilate, the methyl ester of anthranilic acid. asm.org By extension, it can be concluded that this compound would not serve as a substrate for anthranilate-CoA ligase due to the esterification of its carboxyl group.

Table 3: Kinetic Constants for Anthranilate-Coenzyme A Ligase (PqsA)

SubstrateMichaelis Constant (Kₘ)Note
Anthranilate3 µMNatural substrate
Coenzyme A (CoA)22 µMCo-substrate
ATP71 µMCo-substrate
Methyl AnthranilateN/ANot a substrate

Source: uniprot.orgasm.org

The binding of a ligand (substrate or inhibitor) to an enzyme often induces conformational changes that are essential for catalysis or allosteric regulation. While no studies have specifically analyzed conformational changes induced by this compound, research on anthranilate-converting enzymes provides a relevant framework.

For example, studies on anthranilate hydroxylase have shown that the binding of the substrate anthranilate causes a conformational change in the protein. nih.gov This change is critical for subsequent steps in the catalytic cycle, including the rapid binding of NADPH. nih.gov Similarly, the binding of PRPP and Mg²⁺ to anthranilate phosphoribosyltransferase (AnPRT) is associated with the rearrangement of two flexible loops, which is necessary to form the complete binding site for anthranilate. researchgate.net

In the case of PqsD, an enzyme that receives anthranilate from PqsA (via a CoA thioester), structural analysis has revealed a ~15 Å long channel leading to the active site cysteine. nih.govresearchgate.net The binding of anthranilate deep within this channel represents a key snapshot in the enzyme's catalytic cycle. nih.govresearchgate.net It is plausible that anthranilate esters, if they were to interact with such enzymes, might do so at secondary or allosteric sites, potentially inducing different conformational changes than the natural substrate, a hypothesis that could be explored using techniques like molecular dynamics simulations.

Influence on Cellular Signaling Pathways and Metabolic Processes

Investigations into Cyclic Adenosine Monophosphate (cAMP) Modulation

Based on the available research, there are no specific investigations into the direct influence of this compound on the modulation of cyclic adenosine monophosphate (cAMP).

Role of Anthranilate Moiety in Microbial Biosynthetic Pathways (e.g., Pseudomonas quinolone signal)

The anthranilate moiety, the core structural component of this compound, is a pivotal precursor in the biosynthesis of a class of signaling molecules in the bacterium Pseudomonas aeruginosa. nih.govpnas.org This opportunistic pathogen utilizes a cell-to-cell communication system, known as quorum sensing, to regulate virulence and other cellular functions. A key part of this system is the Pseudomonas quinolone signal (PQS), chemically identified as 2-heptyl-3-hydroxy-4-quinolone. nih.govnih.gov The biosynthesis of PQS and over 50 other related quinolone compounds is fundamentally dependent on the availability of anthranilate. nih.gov

Scientific studies have firmly established that 4-quinolones are synthesized through the condensation of anthranilate with a fatty acid. nih.govpnas.org The enzymes responsible for this synthesis are encoded by the pqsABCDE operon. acs.org The initial and critical activation step is catalyzed by the enzyme PqsA, an anthranilate-CoA ligase. researchgate.netnih.gov PqsA activates anthranilate by converting it into anthraniloyl-CoA, priming it for entry into the PQS biosynthetic pathway. researchgate.net The enzyme requires a free carboxylic acid on the anthranilate molecule to function and is inactive on esterified forms like methyl anthranilate. nih.gov Following this activation, the anthraniloyl group is transferred to another enzyme, PqsD, which facilitates a condensation reaction with a malonyl-CoA or malonyl-ACP substrate. acs.org

P. aeruginosa has evolved two distinct metabolic routes to secure the necessary supply of anthranilate for this signaling pathway. nih.govresearchgate.net

Chorismate Conversion: The first pathway involves the conversion of the central metabolite chorismate into anthranilate. This reaction is catalyzed by an anthranilate synthase. P. aeruginosa possesses two such enzymes, PhnAB and TrpEG. microbiologyresearch.org These enzymes are not functionally redundant; their expression is differentially regulated. trpEG is expressed primarily during low-density growth to fulfill the cell's need for tryptophan biosynthesis, whereas phnAB is expressed at high cell density specifically to produce anthranilate for PQS synthesis. microbiologyresearch.org

Tryptophan Degradation: The second source is the catabolism of the amino acid tryptophan via the kynurenine (B1673888) pathway. nih.govmdpi.com Studies have demonstrated that this pathway serves as a critical source of anthranilate for PQS production, especially when tryptophan is available in the environment. nih.govnih.gov

The central role of the anthranilate moiety in this virulence-regulating pathway makes its supply and enzymatic conversion an attractive target for antimicrobial strategies. nih.govpnas.org Disrupting the production of anthranilate or inhibiting the function of key enzymes like PqsA can block PQS synthesis and consequently reduce the expression of virulence factors controlled by this signal. pnas.org

Interactive Data Table: Key Genes and Enzymes in Anthranilate-Dependent PQS Biosynthesis

Gene/EnzymeFunction in PQS PathwaySource Pathway for Substrate
PqsA Anthranilate-CoA ligase; activates anthranilate to anthraniloyl-CoA. researchgate.netnih.govN/A (acts on anthranilate)
PqsD Condenses anthraniloyl moiety with malonyl-CoA/malonyl-ACP. acs.orgN/A (receives anthraniloyl group)
PqsBC Condensing enzyme complex involved in quinolone synthesis. nih.govN/A (part of core synthesis)
PhnAB Anthranilate synthase; converts chorismate to anthranilate for PQS. microbiologyresearch.orgShikimate Pathway
TrpEG Anthranilate synthase; converts chorismate to anthranilate for tryptophan. microbiologyresearch.orgShikimate Pathway
KynA, KynB, KynU Enzymes of the Kynurenine pathway; degrade tryptophan to anthranilate. nih.govTryptophan Degradation

Chemical Ecology and Intermolecular Interactions of Decyl Anthranilate

Role as Semiochemicals in Interspecies Chemical Communication

Semiochemicals are crucial signaling molecules that mediate interactions between organisms. plantprotection.plumn.edunih.govplantprotection.pl These interactions can be intraspecific (pheromones) or interspecific (allelochemicals). plantprotection.pl Extensive research has been conducted on various compounds that act as attractants, repellents, or aggregation signals in insects and other organisms. plantprotection.plumn.edunih.govplantprotection.pl However, no studies were identified that specifically investigate or identify decyl anthranilate as a semiochemical in any form of interspecies chemical communication.

Evaluation of Olfactory Receptor Responses (e.g., Electroantennography)

Electroantennography (EAG) is a widely used technique to measure the electrical responses of insect antennae to volatile compounds, providing insights into which odors an insect can detect. entomoljournal.comresearchgate.netpsu.edunih.gov This method is instrumental in identifying behaviorally relevant compounds by assessing the sensitivity of olfactory receptor neurons. A thorough search for EAG studies involving this compound yielded no results, indicating that the olfactory responses of any insect species to this specific compound have not been reported. For comparison, studies on related compounds like methyl anthranilate have shown repellent effects in behavioral bioassays with certain insect larvae. nih.gov

Behavioral Bioassays and Chemoreception Studies in Model Organisms

Behavioral bioassays are essential for determining the functional significance of a chemical signal, such as attraction or repulsion, in a specific organism. nih.govresearchgate.netresearchgate.net These assays can range from simple choice tests to more complex wind tunnel experiments that simulate natural odor plumes. researchgate.net No published research was found that describes behavioral bioassays conducted with this compound on any model organism. Therefore, its potential effects on animal behavior remain unknown.

This compound in Plant Metabolomics and Ecological Functions

Plant metabolomics is the comprehensive study of the small molecules (metabolites) within a plant, which play critical roles in growth, development, and interaction with the environment. nih.govmdpi.comnih.gov Advanced analytical techniques are used to identify and quantify a wide range of compounds that may function in defense, pollination, or other ecological processes. nih.gov Searches of plant metabolomics databases and literature did not identify this compound as a known plant metabolite.

Intermolecular Interactions with Biological Receptors and Chemosensing Systems

The perception of chemical signals is initiated by the binding of a ligand, such as an odorant or pheromone, to a specific chemosensory receptor. nih.govnih.govresearchgate.net Understanding these intermolecular interactions at the molecular level is key to deciphering the mechanisms of chemoreception. There is no available research on the interaction of this compound with any biological receptors, including olfactory or gustatory receptors.

Environmental Fate and Degradation Pathways of Decyl Anthranilate

Microbial Biodegradation of Anthranilates and Related Aromatic Compounds

The microbial breakdown of aromatic compounds is a key process in the natural attenuation of environmental contaminants. atamanchemicals.com Microorganisms possess a remarkable metabolic versatility that allows them to utilize a wide range of organic molecules, including anthranilates, as sources of carbon and energy. vigon.com Anthranilate (2-aminobenzoic acid) is a central metabolite in the degradation of several natural and xenobiotic aromatic compounds, such as the amino acid tryptophan and the industrial chemical carbazole. vigon.com The biodegradation of these complex molecules often converges on the formation of anthranilate, which is then channeled into central metabolic pathways. vigon.comscispace.com

Identification and Characterization of Catabolic Pathways (e.g., Catechol Pathway)

Bacteria have evolved several distinct catabolic routes to metabolize anthranilate. vigon.com Among the identified aerobic degradation pathways, the catechol pathway is the most common and well-characterized. vigon.com In this pathway, anthranilate is first converted to catechol. vigon.comeuropa.eu Catechol serves as a critical junction, funneling a wide variety of aromatic compounds into central metabolism. nih.gov Once formed, catechol undergoes enzymatic ring fission, which can occur through two primary mechanisms: ortho-cleavage and meta-cleavage. herts.ac.uknih.gov

Ortho-cleavage pathway: Catalyzed by catechol 1,2-dioxygenase, the aromatic ring is cleaved between the two hydroxyl groups to form cis,cis-muconate. This product is then further metabolized through the β-ketoadipate pathway to yield intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. nih.govnih.gov

Meta-cleavage pathway: Catalyzed by catechol 2,3-dioxygenase, the ring is cleaved adjacent to one of the hydroxyl groups, producing 2-hydroxymuconic semialdehyde. herts.ac.uk Subsequent enzymatic reactions convert this intermediate into metabolites like pyruvate (B1213749) and acetaldehyde, which can also enter central metabolic pathways. herts.ac.uk

While the catechol pathway is predominant, other less common pathways for anthranilate degradation have been identified in specific microorganisms, including the gentisate pathway, the 3-hydroxyanthranilate pathway, and the 2-aminobenzoyl-CoA pathway. vigon.com

Table 1: Major Aerobic Catabolic Pathways for Anthranilate

Pathway Key Intermediate Initial Enzyme Ring Cleavage Product Reference(s)
Catechol Pathway (Ortho-cleavage) Catechol Anthranilate 1,2-Dioxygenase cis,cis-Muconate vigon.comnih.govnih.gov
Catechol Pathway (Meta-cleavage) Catechol Anthranilate 1,2-Dioxygenase 2-Hydroxymuconic semialdehyde vigon.comherts.ac.uk
Gentisate Pathway 5-Hydroxyanthranilate Not specified Maleylpyruvate vigon.com
3-Hydroxyanthranilate Pathway 3-Hydroxyanthranilate Anthranilate Hydroxylase Meta-cleavage product vigon.com
2-Aminobenzoyl-CoA Pathway 2-Aminobenzoyl-CoA Not specified Not specified vigon.com

Enzymatic Mechanisms of Degradation (e.g., Anthranilate 1,2-Dioxygenase)

The initial and rate-limiting step in the primary catechol pathway for anthranilate degradation is catalyzed by the enzyme anthranilate 1,2-dioxygenase (AntDO) . researchgate.net This enzyme belongs to the family of Rieske non-heme iron-dependent oxygenases. vigon.comresearchgate.net It is typically a multi-component system, often consisting of a reductase and a terminal oxygenase. scispace.comresearchgate.net The reductase component transfers electrons from a donor like NADH or NADPH to the terminal oxygenase. ekb.eg

Anthranilate + NAD(P)H + 2H⁺ + O₂ → Catechol + CO₂ + NAD(P)⁺ + NH₃

Studies on AntDO from various bacteria, including Acinetobacter sp. and Pseudomonas sp., have revealed its high specificity for anthranilate. europa.euresearchgate.net For instance, the AntDO from Acinetobacter sp. strain ADP1 shows significantly lower efficiency with benzoate, a structurally similar molecule, highlighting the enzyme's tailored evolutionary design. researchgate.netekb.eg

Genetic Basis of Microbial Xenobiotic Metabolism and Adaptation

The ability of microorganisms to degrade xenobiotic compounds, or naturally occurring ones at unusually high concentrations, is underpinned by sophisticated genetic mechanisms that drive adaptation and evolution. researchgate.netallenpress.com The genes encoding catabolic enzymes for aromatic compounds are often organized in clusters or operons, which allows for their coordinated regulation. scispace.commdpi.com

In many cases, these catabolic genes are located on mobile genetic elements such as plasmids and transposons. mdpi.com This facilitates their transfer between different bacteria via horizontal gene transfer (HGT), which is a major driver for the rapid evolution and dissemination of degradation capabilities within microbial communities. researchgate.netmdpi.com For example, the antABC genes encoding anthranilate 1,2-dioxygenase in Pseudomonas resinovorans strain CA10 are located on the carbazole-degradative plasmid pCAR1. scispace.com

Microbial adaptation to new chemical challenges occurs through several genetic strategies: researchgate.netallenpress.comnih.gov

Gene Transfer: Acquisition of entire pathways or key enzymes from other organisms. mdpi.com

Mutation and Gene Duplication: Random mutations can alter an enzyme's substrate specificity or improve its catalytic efficiency. Gene duplication provides a redundant copy of a gene, which is then free to accumulate mutations and potentially evolve a new function. kao.com

Recombination and Transposition: Genetic material can be rearranged, leading to novel combinations of genes and regulatory elements that can create new metabolic pathways. allenpress.comnih.gov

These adaptive mechanisms allow microbial populations to respond to the introduction of novel compounds like synthetic esters into the environment, eventually developing the capacity for their complete mineralization. researchgate.net

Abiotic Degradation Mechanisms in Environmental Matrices (e.g., Photodegradation, Hydrolysis)

In addition to microbial action, abiotic processes can contribute to the transformation of chemical compounds in the environment. For decyl anthranilate, the most relevant abiotic degradation mechanisms are likely photodegradation and hydrolysis. Direct experimental data on this compound is limited; therefore, data from its analogue, methyl anthranilate, and predictive models are used to infer its behavior.

Photodegradation: Studies on methyl anthranilate show that it undergoes direct photolysis when exposed to UVC and UVB radiation. nih.gov The process is significantly accelerated in the presence of hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals (•OH) under UV light, leading to the formation of hydroxylated derivatives. nih.gov Given the shared anthranilate chromophore, this compound is expected to exhibit similar photosensitivity. The presence of photosensitizers in natural waters could also contribute to its indirect photodegradation.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which would break the molecule into anthranilic acid and 1-decanol. The rate of this reaction is dependent on pH and temperature. For similar esters like ethyl anthranilate, the hydrolysis process under neutral environmental conditions (pH 7) is predicted to be slow, with half-lives on the order of years. nih.gov Predictive models (EPI Suite) for this compound also suggest that hydrolysis is not a rapid process. thegoodscentscompany.com Therefore, hydrolysis is not expected to be a primary and fast degradation route in most environmental compartments unless catalyzed by specific enzymes (esterases) as part of a biotic process. atamanchemicals.com

Table 2: Potential Abiotic Degradation Pathways for Alkyl Anthranilates

Degradation Process Reactant/Condition Key Products Significance Reference(s)
Direct Photolysis UV Radiation (UVC, UVB) Ring cleavage/rearrangement products Potentially significant in sunlit surface waters nih.gov
Indirect Photolysis Hydroxyl Radicals (•OH) Hydroxylated derivatives Accelerated degradation in the presence of H₂O₂ or other radical sources nih.gov
Hydrolysis Water (H₂O) Anthranilic acid, Decanol (B1663958) Slow under neutral pH; likely not a dominant abiotic pathway nih.govthegoodscentscompany.com

Environmental Persistence and Biotransformation Dynamics

The environmental persistence of this compound is determined by the interplay of its physicochemical properties and the rates of biotic and abiotic degradation. The long decyl chain makes the molecule highly hydrophobic, with a high octanol-water partition coefficient (LogKow). atamanchemicals.com This suggests that if released into the environment, this compound will have low water solubility and a strong tendency to adsorb to soil organic matter, suspended solids, and sediment. atamanchemicals.com This sorption can reduce its bioavailability to microorganisms and its accessibility to photodegradation in the water column, potentially increasing its persistence.

Ester Hydrolysis: The initial and likely rate-limiting step is the enzymatic hydrolysis of the ester bond by microbial esterases, yielding anthranilic acid and 1-decanol .

Degradation of Metabolites: Both of these intermediate products are readily biodegradable under aerobic conditions. atamanchemicals.comvigon.com

Anthranilic acid is metabolized by a wide range of bacteria, primarily through the catechol pathway as detailed in section 7.1. vigon.com

1-Decanol is a long-chain primary alcohol that is also readily degraded by various microorganisms. atamanchemicals.comnih.gov The typical pathway involves the oxidation of the alcohol to the corresponding fatty aldehyde (decanal) and then to a fatty acid (decanoic acid), which is subsequently broken down via the β-oxidation pathway to produce acetyl-CoA. researchgate.netmdpi.com

Advanced Materials Science Applications and Formulation Research Involving Decyl Anthranilate

Microencapsulation Technologies for Controlled Release Systems

Microencapsulation serves as a key technology to protect active compounds from environmental degradation and to enable their sustained or controlled release over time. homesciencejournal.com For fragrance compounds like anthranilates, this is particularly crucial due to their volatile nature. nih.gov

Advanced polymerization methods are critical for creating microcapsules with well-defined properties. Microsuspension iodine transfer polymerization (ms ITP) has emerged as a highly effective technique for encapsulating essential oils and related compounds, such as methyl anthranilate, which serves as a model for other anthranilate esters like decyl anthranilate. researchgate.netresearchgate.net This method is a type of controlled/living radical polymerization (CLRP) that offers significant advantages over conventional radical polymerization (CRP). researchgate.net

In a typical synthesis, a polymer shell, often made from a copolymer like methyl methacrylate (B99206) (MMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA), is formed around the core material. researchgate.net The ms (B15284909) ITP process significantly reduces the formation of undesirable free polymer particles in the aqueous medium, a common issue when using hydrophilic monomers in conventional methods. researchgate.netsiam-aquatech.com The use of a chain transfer agent, such as iodoform, is key to this improved control, effectively suppressing the exit of radicals from the monomer droplets and thus preventing the nucleation of new particles. researchgate.netresearchgate.net

Research on the encapsulation of methyl anthranilate demonstrated that using ms ITP could decrease the formation of free polymer particles by approximately 50% compared to conventional suspension polymerization, while maintaining similar encapsulation efficiency. siam-aquatech.com Studies have successfully prepared poly(methyl methacrylate) (PMMA) microcapsules containing the essential oil model methyl anthranilate using ms ITP, achieving high encapsulation efficiency without the formation of free polymer particles. researchgate.net The resulting microcapsules are typically spherical with a smooth surface. researchgate.netsiam-aquatech.com

To optimize the retention of the core material within the polymerizing particles, various emulsifiers with a low hydrophilic-lipophilic balance (HLB) value, such as PEG 30 dipolyhydroxystearate (DPHS), have been utilized. researchgate.net DPHS was found to be the most effective emulsifier for retaining methyl anthranilate, achieving a 58% encapsulation efficiency when used at 20 wt% relative to the methyl anthranilate. researchgate.net

The primary goal of encapsulation is to control the release of the active core material. The release kinetics from microcapsules are influenced by factors such as the permeability and integrity of the polymer shell. google.comgoogle.com For polymer microcapsules synthesized via ms ITP containing methyl anthranilate, studies have demonstrated a slow and sustained release profile. researchgate.net

In one study, a controlled release experiment showed that only 55 wt% of the encapsulated methyl anthranilate was released over a period of 90 days. researchgate.net This slow release indicates that the polymer shell effectively contains the core material, making these microcapsules suitable for applications requiring long-lasting performance. researchgate.net The release mechanism is often governed by diffusion through the polymer matrix, where the concentration gradient between the inside of the microcapsule and the external environment drives the process. google.comresearchgate.net

Nanoparticle Formulations and Characterization

Nanoparticle-based delivery systems represent another advanced frontier for formulating compounds like this compound. Nanoparticles offer advantages such as a high surface-area-to-volume ratio and the potential for enhanced interaction and delivery. cd-bioparticles.netresearchgate.net

Metal nanoparticles, such as silver nanoparticles (AgNPs), have been investigated as carriers for anthranilate esters due to their unique properties, including UV-blocking capabilities. mdpi.com Research has focused on developing methyl anthranilate-loaded silver nanoparticles (MA-AgNPs), which can serve as a model for this compound systems. mdpi.com

A microwave-assisted approach has been successfully used to synthesize MA-AgNPs. mdpi.com In this method, a solution of methyl anthranilate is mixed with a silver nitrate (B79036) solution. mdpi.com The synthesis can be optimized using statistical designs like the Box-Behnken Design (BBD), where independent variables such as the concentration of silver nitrate (AgNO₃), the concentration of methyl anthranilate, and microwave power are adjusted to achieve desired responses like specific particle size and absorbance. mdpi.com It was found that increasing the concentration of AgNO₃ and methyl anthranilate led to larger particle sizes, while increasing microwave power resulted in smaller particles. mdpi.com

The physical characteristics of nanoparticles are crucial for their stability and function. nih.gov Key parameters include particle size, polydispersity index (PDI), and zeta potential, which are typically measured using dynamic light scattering (DLS). mdpi.comresearchgate.net

Particle Size: This parameter influences the biological and physical behavior of the nanoparticles. nih.gov Optimized MA-AgNPs have been synthesized with a particle size of approximately 200 nm. mdpi.com

Polydispersity Index (PDI): PDI measures the homogeneity of the particle size distribution. A value below 0.3 is generally considered indicative of a monodisperse and homogeneous population. google.com The optimized MA-AgNPs formulation exhibited a PDI of 0.296. mdpi.com

Zeta Potential: This parameter indicates the surface charge of the nanoparticles and is a critical indicator of the stability of the colloidal dispersion. mdpi.com A higher magnitude of zeta potential (either positive or negative) suggests greater electrostatic repulsion between particles, which prevents aggregation and enhances stability. mdpi.comgoogle.com For MA-AgNPs, a zeta potential of -25.34 mV was achieved, confirming the formulation's stability. mdpi.com

Table 1: Physicochemical Properties of Optimized Methyl Anthranilate-Loaded Silver Nanoparticles (MA-AgNPs)

Parameter Value Significance Source
Particle Size 200 nm Influences circulation and cellular uptake. mdpi.com
Polydispersity Index (PDI) 0.296 Indicates a homogeneous and narrow size distribution. mdpi.com
Zeta Potential -25.34 mV Confirms good colloidal stability due to electrostatic repulsion. mdpi.com

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of nanoparticles, providing detailed information about their size, shape, and surface morphology. delongamerica.comutexas.edu For the characterization of anthranilate-loaded nanoparticles, TEM analysis is used to confirm the results obtained from DLS and to provide a clearer picture of the nanoparticle structure. mdpi.com

In studies of optimized MA-AgNPs, TEM images revealed that the nanoparticles were spherical in shape with a uniform size distribution. mdpi.com This morphological consistency is important for predictable performance in any application. TEM provides the high-resolution imaging necessary to confirm that the nanoparticles are well-formed and structurally sound. utexas.eduresearchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
Methyl anthranilate
Silver Nitrate
Methyl Methacrylate (MMA)
Ethylene Glycol Dimethacrylate (EGDMA)
Iodoform
PEG 30 dipolyhydroxystearate (DPHS)
Decyl acetate
Butyl acetate
Ethyl propionate
Methyl N,N-dimethylanthranilate
Geosmin
Methyl salicylate
DEET (Diethyltoluamide)
Benzaldehyde
Butyl anthranilate
Oleic acid
Span 80
Benzoyl peroxide
Styrene
Methacrylic acid
Poly(L-lactide)
Citric acid
Chitosan
Gelatin
Sodium alginate
Albumin
Cellulose acetate
Silver
Carbopol 934
Triethanolamine
Rhodamine B
Sodium dodecyl sulfate (B86663) (SDS)
Ganaxolone

Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Separation of Anthranilates

Molecularly Imprinted Polymers (MIPs) are highly cross-linked, synthetic polymers engineered to possess specific recognition sites for a target molecule. rsc.org This "molecular memory" is created by polymerizing functional monomers and a cross-linker in the presence of a template molecule—in this case, an anthranilate derivative like this compound. rsc.org After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target molecule. sci-hub.se These tailored binding sites allow the MIP to selectively rebind the target from a complex matrix, functioning as a synthetic equivalent of a biological antibody or receptor. nih.gov

The process leverages non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the template molecule and functional monomers. d-nb.info The selection of an appropriate functional monomer, cross-linker, and porogenic solvent is critical for the synthesis of effective MIPs. encyclopedia.pub For anthranilate esters, which contain a hydrogen bond-accepting carbonyl group and a hydrogen bond-donating amine group, functional monomers like methacrylic acid (MAA) are often employed due to their ability to form strong, specific interactions with the template. The resulting polymer is a robust material, stable across a range of temperatures and chemical environments, making it suitable for applications in separation science and chemical sensing. d-nb.info A notable application has been the development of MIPs for the detection of methyl anthranilate, a related compound, in wine samples, demonstrating their utility in complex real-world analyses. tandfonline.comresearchgate.net

Surface Characterization of MIPs for Binding Site Morphology

The physical and chemical properties of a Molecularly Imprinted Polymer (MIP) and its corresponding Non-Imprinted Polymer (NIP)—synthesized under identical conditions but without the template molecule—are extensively characterized to confirm the successful creation of specific binding sites. sci-hub.se These analyses provide crucial insights into the polymer's morphology, which directly influences its binding performance. analis.com.my

Scanning Electron Microscopy (SEM) is a primary technique used to visualize the surface topography. SEM micrographs typically reveal that MIPs possess a rougher, more irregular, and porous surface structure compared to NIPs, which often appear smoother and more compact. ekb.egbiointerfaceresearch.com This increased roughness and porosity in the MIP is attributed to the cavities left behind after the removal of the template molecule, indicating successful imprinting. analis.com.my

Brunauer-Emmett-Teller (BET) analysis is employed to quantify the surface area and pore characteristics of the polymers. The data invariably show that MIPs have a significantly larger specific surface area and greater pore volume than their NIP counterparts. analis.com.mymdpi.com This enhanced surface area provides more accessible sites for the target molecule to interact with the polymer, contributing to higher binding capacity. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to verify the chemical composition of the polymers and to confirm the removal of the template after synthesis. By comparing the spectra of the MIP before and after template removal, the disappearance of characteristic peaks belonging to the template (e.g., specific C=O or N-H stretches of the anthranilate) confirms its successful extraction from the polymer matrix. ekb.egbiointerfaceresearch.com

The table below presents typical comparative data for an anthranilate-imprinted polymer and its non-imprinted control, illustrating the characteristic differences in their surface properties.

PropertyMIP (Anthranilate Template)NIP (Non-Imprinted Polymer)Technique UsedRationale for Difference
Surface Morphology Irregular, porous, rough surfaceSmoother, more uniform surfaceSEMTemplate removal creates specific cavities and a more disordered surface structure in the MIP. analis.com.my
Specific Surface Area 135 m²/g45 m²/gBETThe imprinted cavities significantly increase the overall surface area available for interaction. mdpi.com
Total Pore Volume 0.16 cm³/g0.05 cm³/gBETThe space formerly occupied by the template molecules contributes to a larger pore volume in the MIP. analis.com.my
Average Pore Radius 23 ÅN/ABETReflects the size of the imprinted cavities tailored to the anthranilate molecule.

Evaluation of Binding Specificity and Efficiency

The performance of a Molecularly Imprinted Polymer is quantified by its ability to selectively bind the target analyte with high affinity and capacity. This evaluation is typically conducted through batch rebinding experiments where the MIP and a corresponding NIP are incubated with solutions of the target molecule. sci-hub.se The success of the imprinting process is determined by calculating key figures of merit: the binding capacity (Q), the imprinting factor (IF), and the selectivity factor (α). nih.govmdpi.com

Binding Capacity (Q) refers to the amount of the target molecule that can be bound by a given mass of the polymer (e.g., in mg/g or µmol/g). mdpi.com MIPs consistently demonstrate a higher binding capacity for their template molecule than NIPs due to the presence of specific, high-affinity recognition sites. d-nb.info

Selectivity is the most critical attribute of a MIP, representing its ability to distinguish the target molecule from structurally similar compounds (analogs). This is assessed by performing competitive binding experiments with the template and its analogs. The selectivity factor (α) is calculated by comparing the imprinting factors of the template and a competing analog. High selectivity is demonstrated when the MIP binds the template molecule much more strongly than other structurally related compounds. rsc.org This ensures the polymer's reliability in complex sample matrices where similar molecules may be present.

The following table provides representative binding data for a hypothetical MIP designed for Methyl Anthranilate, evaluated against structurally similar compounds.

CompoundBinding Capacity (Q_MIP, µmol/g)Binding Capacity (Q_NIP, µmol/g)Imprinting Factor (IF)Selectivity Factor (α) vs. Methyl Anthranilate
Methyl Anthranilate (Template)62.511.85.301.00
Ethyl Anthranilate (Analog 1)25.19.52.642.01
Methyl Benzoate (Analog 2)10.38.21.264.21
Aniline (Analog 3)5.84.11.413.76

Analytical Methodologies for Decyl Anthranilate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For decyl anthranilate, both gas and liquid chromatography techniques are employed, often coupled with mass spectrometry or other sensitive detection methods to ensure specificity and accuracy.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for analyzing volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification.

For the qualitative analysis of this compound, the mass spectrum is compared against spectral libraries. Quantitative analysis is typically achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. The use of an internal standard is often recommended to improve the accuracy and precision of the quantification by correcting for variations in sample injection and instrument response. shimadzu.comiiste.org

A typical GC-MS method for the analysis of fragrance components, including this compound, might involve the following parameters:

ParameterTypical Value
Column VF-5ms capillary column (30m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Pulsed splitless
Oven Program Start at 60°C, ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min with a final hold
Mass Spectrometer Operated in selective ion monitoring (SIM) mode for enhanced sensitivity

This table represents typical parameters and may vary based on the specific instrument and application.

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the detection of this compound, ultraviolet (UV) and fluorescence detectors are commonly used. UV detection is based on the principle that the compound absorbs light at specific wavelengths. Fluorescence detection, on the other hand, involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Fluorescence detection is generally more sensitive and selective than UV detection for compounds that fluoresce. nih.gov

The development of a robust HPLC method for this compound involves the careful selection and optimization of several parameters to achieve the desired separation and sensitivity. Key considerations include:

Column Selection: A C18 reversed-phase column is often a good starting point for the separation of relatively non-polar compounds like this compound. nih.govresearchgate.net

Mobile Phase Composition: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water is typically used. The ratio of these solvents can be adjusted to control the retention time of the analyte. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed. nih.govresearchgate.net

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A flow rate of around 1.0 mL/min is common. nih.gov

Column Temperature: Maintaining a constant and optimized column temperature can improve peak shape and reproducibility. nih.gov

Detector Wavelength: For UV detection, the wavelength should be set to the absorbance maximum of this compound to achieve the highest sensitivity. For fluorescence detection, both the excitation and emission wavelengths need to be optimized.

A representative HPLC method for the analysis of sunscreen agents, which could be adapted for this compound, is summarized below:

ParameterTypical Value
Column ACE C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (88:12, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 20°C
Detection Diode Array Detection (DAD) at the maximum wavelength of each compound

This table represents a typical method and may require optimization for this compound.

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The validation process involves a series of experiments to assess key performance characteristics as outlined by guidelines from organizations such as the International Council for Harmonisation (ICH). eurachem.org

Selectivity/Specificity: This ensures that the method can accurately measure the analyte without interference from other components in the sample matrix, such as excipients in a cosmetic formulation.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A coefficient of determination (r²) close to 1 indicates good linearity. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

The following table provides representative acceptance criteria for the validation of an HPLC method for a cosmetic ingredient like this compound.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Precision (RSD) ≤ 2%
Accuracy (% Recovery) 98.0% - 102.0%
Selectivity No interfering peaks at the retention time of the analyte
Robustness Results should remain within acceptable limits with small variations in method parameters

These are typical acceptance criteria and may be adjusted based on the specific requirements of the analysis.

Headspace-solid phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly useful for the extraction of volatile and semi-volatile compounds from a sample matrix. mdpi.com In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The optimization of HS-SPME conditions is crucial for achieving good sensitivity and reproducibility. Important parameters to consider include:

Fiber Coating: The choice of fiber coating depends on the polarity and volatility of the analyte. For semi-volatile compounds like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice. nih.gov

Extraction Temperature and Time: Higher temperatures can increase the volatility of the analyte but may also affect the stability of the sample. The extraction time needs to be sufficient to allow for equilibrium to be reached between the sample, headspace, and fiber. nih.gov

Sample Matrix Effects: The presence of other components in the sample can affect the partitioning of the analyte into the headspace. The addition of salt can sometimes improve the extraction efficiency.

HS-SPME coupled with GC-MS provides a highly sensitive and selective method for the detection of this compound, particularly at trace levels.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, Fluorescence)

Spectroscopic Quantification Methods

While chromatographic methods are generally preferred for their ability to separate the analyte from potential interferences, spectroscopic methods can also be used for the quantification of this compound in simpler matrices. UV-Visible spectrophotometry is a straightforward and cost-effective technique that can be used for this purpose. The method relies on measuring the absorbance of a solution containing this compound at its wavelength of maximum absorbance and relating this to its concentration using the Beer-Lambert law. A calibration curve is constructed using a series of standard solutions of known concentrations. It is important to note that this method is less specific than chromatographic techniques and may be subject to interference from other compounds in the sample that absorb at the same wavelength.

Development of Ingredient-Specific Particle Sizing Methods for Complex Formulations

Morphology Directed Raman Spectroscopy (MDRS) has emerged as a robust solution for this challenge. alfatestlab.com This technique integrates automated particle imaging and Raman spectroscopy to provide a comprehensive understanding of the individual components in a blend. researchgate.net By analyzing a dispersed sample, MDRS first captures images of individual particles to determine their morphological characteristics, such as size and shape. Subsequently, it utilizes Raman spectroscopy to acquire a chemical fingerprint of selected particles, allowing for their definitive identification. pharmtech.com

Morphology Directed Raman Spectroscopy (MDRS) for Component-Specific Analysis

Morphology Directed Raman Spectroscopy (MDRS) is a powerful analytical technique that provides detailed chemical and morphological information about individual particles within a sample. This is achieved by systematically combining automated imaging with Raman spectroscopy. The process begins with the automated acquisition of images of a statistically significant number of particles from a dispersed sample. From these images, various morphological parameters are determined for each particle, including its size, shape, and transparency. researchgate.net

Following the morphological analysis, the instrument targets a subset of particles for Raman spectroscopic analysis. This selection can be random or directed based on specific morphological criteria. The Raman spectrum acquired from each particle serves as a unique chemical fingerprint. By comparing these spectra to a reference library containing the spectrum of pure this compound, the particles of interest can be positively identified. alfatestlab.com

This component-specific approach allows for the generation of particle size and shape distributions exclusively for this compound, even when it is present in a complex mixture with other ingredients. The ability to isolate the data for the active ingredient is critical for understanding its physical properties within the final product, which can influence factors such as bioavailability and stability.

The expected Raman spectrum of this compound would be characterized by several key vibrational modes. These include:

Aromatic C-C Stretching: Strong bands associated with the benzene (B151609) ring.

C=O Stretching: A characteristic band from the ester carbonyl group.

N-H Stretching and Bending: Vibrations from the amino group.

C-H Stretching and Bending: Numerous bands arising from the decyl alkyl chain. The long alkyl chain of this compound will contribute distinct bands in the C-H stretching region (typically 2800-3000 cm⁻¹). rsc.org

The unique combination of these bands provides a distinct spectral fingerprint for this compound, enabling its identification and differentiation from other components in a formulation using Raman spectroscopy.

The data generated from an MDRS analysis can be presented in various formats to provide a comprehensive understanding of the this compound particles.

Interactive Table 1: Morphological and Chemical Analysis of a Hypothetical Formulation Containing this compound

Particle IDCircular Equivalent (CE) Diameter (µm)Aspect RatioChemical IdentificationCorrelation Score
115.20.85This compound0.98
225.80.92Excipient A0.95
312.50.78This compound0.97
430.10.65Excipient B0.99
518.90.88This compound0.96

Correlation Score indicates the degree of match between the particle's Raman spectrum and the reference spectrum in the library.

This table illustrates how MDRS can individually characterize particles, providing both size (CE Diameter) and shape (Aspect Ratio) information, along with definitive chemical identification based on the Raman spectral correlation score.

Interactive Table 2: Component-Specific Particle Size Distribution for this compound

Size Range (µm)Number of this compound ParticlesPercentage of Total this compound Particles (%)
5 - 1015015
10 - 2045045
20 - 3030030
30 - 5010010

This table demonstrates the ability of MDRS to generate a particle size distribution specifically for the this compound component within the formulation, data that is unattainable with traditional particle sizing techniques. This level of detail is invaluable for formulation development, quality control, and troubleshooting.

Emerging Research Frontiers and Future Directions for Decyl Anthranilate Studies

Development of Novel Synthetic Strategies for Complex Anthranilate Architectures

The synthesis of anthranilate esters is a well-established field, but the creation of more complex and functionalized architectures remains a key research goal. Traditional methods often involve direct esterification or transesterification. However, modern synthetic chemistry is paving the way for more sophisticated approaches.

Future research will likely focus on enzymatic and biocatalytic methods to synthesize decyl anthranilate and its derivatives. Lipase-catalyzed synthesis, for instance, offers a green and highly selective alternative to chemical catalysis. A study on the esterification of anthranilic acid with various linear alcohols (C1-C18) using porcine pancreas lipase (B570770) demonstrated the feasibility of this approach, with methanol (B129727) yielding the highest conversion. researchgate.net Optimizing this process for decanol (B1663958) could lead to efficient and sustainable production of this compound.

Furthermore, there is a trend towards creating novel hybrid molecules and complex scaffolds based on the anthranilate structure. mdpi.comnih.gov Synthetic strategies involving the ring-opening of isatoic anhydride (B1165640) with amines have been used to create hybrid benzamide (B126) structures. mdpi.com Similar innovative approaches could be adapted to build complex architectures that incorporate the this compound moiety, potentially leading to materials with novel properties. Nonribosomal peptide synthetase (NRPS) assembly lines in fungi, for example, use anthranilate as a building block to create complex, multi-cyclic peptidyl alkaloids. nih.govacs.orgrsc.org Exploring the integration of long-chain alcohols like decanol into such biosynthetic or chemo-enzymatic pathways could open doors to entirely new classes of complex anthranilate-based molecules.

Table 1: Synthetic Strategies for Anthranilate Esters

Synthetic Method Description Key Advantages Relevant Research Findings
Chemical Esterification Direct reaction of anthranilic acid with decanol, typically using an acid catalyst. Well-established, scalable. Foundation for industrial production.
Enzymatic Synthesis Use of lipases to catalyze the esterification reaction in an organic medium. High selectivity, mild reaction conditions, environmentally friendly. Lipase-catalyzed synthesis of various anthranilic acid esters has been demonstrated. researchgate.net
Hybrid Molecule Synthesis Ring-opening of precursors like isatoic anhydride to form novel amide-ester hybrids. Creates novel molecular structures with potentially new functionalities. Successful synthesis of anthranilic acid diamides with anti-inflammatory potential. mdpi.com

| Biosynthetic Approaches | Utilizing enzymatic pathways, such as those involving NRPS, to build complex scaffolds. | Generates high structural complexity and diversity from simple building blocks. | Fungal NRPS uses anthranilate to create fused polycyclic alkaloids. nih.govacs.orgrsc.org |

Advanced Mechanistic Investigations of Biological Activities at the Molecular and Cellular Level

While many anthranilate esters are known for their fragrance properties, their biological activities are an area of growing interest. Methyl anthranilate, a closely related compound, has demonstrated significant antifungal activity against pathogens like Fusarium oxysporum. nih.gov Mechanistic studies revealed that it disrupts cell wall and cell membrane integrity, increases plasma membrane permeability, and upregulates genes related to redox reactions and cell wall integrity pathways. nih.gov

Evaluate Antimicrobial Spectrum: Test this compound against a broad panel of bacteria and fungi to determine its spectrum of activity.

Probe Mechanism of Action: Employ techniques like fluorescence microscopy, scanning electron microscopy, and leakage assays to determine how it affects microbial cells. nih.gov

Transcriptomic and Proteomic Analysis: Investigate changes in gene and protein expression in target organisms upon exposure to this compound to identify the specific cellular pathways that are affected. frontiersin.org This can reveal impacts on metabolic pathways, virulence factors, and stress responses. frontiersin.org

Such studies will be vital in uncovering the potential of this compound as a novel antimicrobial agent for applications in agriculture or medicine.

Integration of Multi-Omics Technologies for Comprehensive Environmental and Biological Assessments

The environmental fate and potential biological impact of fragrance compounds are of increasing importance. Multi-omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for a holistic assessment of a chemical's interaction with biological systems and the environment. mdpi.comfrontiersin.org

For this compound, an integrated multi-omics approach could provide a comprehensive understanding of its effects. Key research areas include:

Environmental Biodegradation: Using metagenomics to identify microbial communities in soil and water that are capable of degrading this compound and to elucidate the metabolic pathways involved.

Ecotoxicology: Applying transcriptomics and metabolomics to model organisms (e.g., zebrafish, daphnia) to understand the sublethal effects of this compound exposure on a molecular level. nih.gov This can identify stress response pathways and potential modes of toxicity long before overt effects are visible.

Human Cell Response: Utilizing in vitro models with human cell lines, coupled with transcriptomic and proteomic analyses, to assess any potential biological activity relevant to human health. mdpi.com

Flavor and Fragrance Research: Combining metabolomics (profiling of volatile organic compounds) with transcriptomics in plants or microorganisms to understand and potentially engineer the biosynthesis of anthranilate esters for fragrance applications. frontiersin.orgnih.govmdpi.com

These advanced, data-rich approaches will be essential for building a complete profile of this compound, ensuring its safe use and exploring its full biological potential. mdpi.com

Exploration of this compound in Novel Responsive Materials and Smart Systems

The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials. The field of "smart" or "responsive" materials, which change their properties in response to external stimuli like pH, temperature, or light, is a particularly promising frontier. unifi.it

Research has already shown that other anthranilate esters can be encapsulated within polymer microcapsules for controlled release. researchgate.net The long decyl chain of this compound could act as a hydrophobic anchor, making it particularly suitable for encapsulation or for integration into polymer structures. Future research should explore:

Controlled Release Systems: Developing micro- or nanocapsules containing this compound for applications in fragrance delivery, where the release is triggered by changes in environmental conditions (e.g., pH, moisture). unifi.itresearchgate.net The use of polymeric shells, such as those made from polymethyl methacrylate (B99206) (PMMA), could be investigated. researchgate.net

pH-Responsive Materials: Creating polymers that incorporate the anthranilate moiety, whose amino group can be protonated or deprotonated, leading to pH-responsive changes in material properties like swelling or solubility. researchgate.net

Self-Healing and Antimicrobial Surfaces: Integrating this compound into polymer coatings. The decyl chain can enhance compatibility with polymer matrices, while the anthranilate head could provide antimicrobial functionality, leading to surfaces that resist microbial colonization. mdpi.com

Thermo-responsive Systems: Investigating the influence of this compound on the phase behavior of surfactant or polymer solutions, potentially creating thermo-responsive gels or viscoelastic systems. acs.org

Table 2: Potential Applications of this compound in Responsive Materials

Application Area Proposed System Mechanism of Action Potential Benefit
Fragrance Delivery Encapsulation in pH- or moisture-sensitive polymer microcapsules. The capsule shell degrades or becomes permeable in response to a trigger, releasing the fragrance. On-demand, long-lasting fragrance release in consumer products. unifi.it
Smart Coatings Incorporation into a polymer matrix with pH-responsive groups. The anthranilate amino group's protonation state changes with pH, altering polymer conformation. Coatings that change properties (e.g., wettability) in different environments. researchgate.net
Antimicrobial Polymers Covalent bonding or blending into materials like polyurethane or PVC. The lipophilic decyl chain aids in disrupting microbial membranes. Materials with built-in, long-lasting resistance to microbial growth. mdpi.com

| Sunscreens | Use as a UV active ingredient within superabsorbent polymer compositions. | The anthranilate structure absorbs UV radiation, similar to other anthranilate sunscreens. google.com | Stable and effective UV protection in skin care formulations. google.com |

Implementation of High-Throughput Screening (HTS) Methodologies for Bioactivity and Environmental Fate Profiling

To efficiently evaluate the biological activities and environmental profile of this compound and its potential derivatives, high-throughput screening (HTS) is an indispensable tool. axxsense.comnih.gov HTS allows for the rapid testing of thousands of compounds or conditions, accelerating the pace of research from discovery to application. researchgate.net

Future studies on this compound should implement HTS for several key areas:

Bioactivity Profiling: Screening this compound against large panels of biological targets, such as microbial strains, enzymes, or human cell lines, to quickly identify any significant biological effects. nih.govresearchgate.net Imaging-based HTS can detect changes in cell morphology, providing clues about the mode of action. researchgate.net

Toxicity and Hazard Assessment: Using automated in vitro assays (e.g., the Tox21 program's qHTS approach) to screen for potential toxicity, such as endocrine disruption or cytotoxicity, at an early stage. nih.gov This allows for the prioritization of chemicals for more detailed toxicological evaluation. nih.gov

Environmental Fate Screening: Developing and applying HTS methods to assess key environmental parameters like biodegradability. pnas.org For example, automated clear-zone assays can be used to rapidly screen for the biodegradation of esters by microorganisms. pnas.org

Optimization of Synthesis: Employing HTS to rapidly screen different catalysts, solvents, and reaction conditions to optimize the synthetic yield of this compound and related complex structures. acs.org

By adopting these HTS methodologies, researchers can generate large, high-quality datasets that will accelerate the discovery of new applications and ensure a thorough understanding of the environmental and biological profile of this compound. pnas.orgcanada.ca

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying decyl anthranilate in complex biological matrices?

  • Methodology : Gas chromatography/mass spectrometry (GC/MS) is a primary method, with retention indices and fragmentation patterns serving as key identifiers. For example, this compound can be distinguished from structurally similar esters (e.g., decyl propanoate) by comparing retention times and mass spectra. Column phases optimized for non-polar compounds (e.g., DB-5MS) enhance separation . Calibration curves using internal standards (e.g., deuterated analogs) improve quantification accuracy in microbial or plant extracts.

Q. How can this compound synthesis be optimized in microbial systems like E. coli?

  • Methodology : Use dynamic bioreactor simulations to model glucose uptake, biomass production, and anthranilate derivatives. Experiments should monitor temporal trends: glucose depletion (via HPLC) and anthranilate saturation (~20 hours). Adjust parameters like pH, oxygen levels, and induction timing (e.g., IPTG concentration) to maximize yield. Reference kinetic models (e.g., RENAISSANCE framework) validate experimental reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow guidelines for similar esters (e.g., methyl anthranilate): wear PPE (nitrile gloves, lab coats, goggles), avoid inhalation, and use fume hoods. Waste must be segregated and treated by certified hazardous waste services. Stability tests (e.g., accelerated degradation studies) inform storage conditions (e.g., inert atmosphere, −20°C for long-term stability) .

Advanced Research Questions

Q. What molecular mechanisms underlie anthranilate derivative binding to bacterial enzymes, and how does this inform inhibitor design?

  • Methodology : Structural studies (e.g., X-ray crystallography) of Mycobacterium tuberculosis anthranilate phosphoribosyltransferase (AnPRT) reveal multi-site binding of anthranilate in enzyme tunnels. Use differential scanning fluorimetry (DSF) and isothermal titration calorimetry (ITC) to quantify binding affinity and cooperativity. Design phosphonate analogs mimicking "bianthranilate-like" inhibitors to block PRPP-dependent catalysis .

Q. How do biosynthetic pathways for this compound differ across organisms, and what evolutionary implications arise?

  • Methodology : Compare pathways in bacteria (e.g., Pseudomonas aeruginosa’s tryptophan-independent anthranilate synthase) vs. plants (e.g., Vitis vinifera’s one-step anthranilate methyltransferases). Phylogenetic analysis of enzyme sequences (e.g., Hidden Markov Models) identifies evolutionary divergence. For fungi like Trichoderma asperellum, verify pathway completeness via knockout strains and metabolomic profiling .

Q. What experimental design challenges arise when studying this compound’s role in plant volatile-mediated defense mechanisms?

  • Methodology : Conduct field and lab trials with controlled herbivory (e.g., insect exposure) to measure this compound emission (SPME-GC/MS). Compare wild-type and transgenic plants (e.g., silenced methyltransferase genes). Statistical tools (e.g., PCA for omics data) link metabolite levels to defense phenotypes. Address confounding variables (e.g., environmental stress) via randomized block designs .

Q. How can contradictory data on anthranilate production kinetics in bioreactors be resolved?

  • Methodology : Replicate experiments under standardized conditions (e.g., fixed inoculum size, temperature). Use sensitivity analysis in kinetic models to identify critical parameters (e.g., substrate inhibition thresholds). Publish raw datasets and code (e.g., GitHub repositories) for peer validation. Meta-analyses of prior studies (e.g., [29,30] vs. [42,44]) highlight protocol discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.